molecular formula C9H15N3O3 B13520570 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13520570
M. Wt: 213.23 g/mol
InChI Key: OOXDPHVFFCWJFR-UHFFFAOYSA-N
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Description

1-(2-Hydroxypropyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 2-hydroxypropyl group and at the 5-position with an isopropyl group. The isopropyl group at R5 contributes steric bulk, which may influence binding interactions with biological targets.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

1-(2-hydroxypropyl)-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O3/c1-5(2)8-7(9(14)15)10-11-12(8)4-6(3)13/h5-6,13H,4H2,1-3H3,(H,14,15)

InChI Key

OOXDPHVFFCWJFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1CC(C)O)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(2-Hydroxypropyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

General Synthetic Strategy

The preparation of this compound generally follows these key steps:

  • Formation of the 1,2,3-triazole core via cycloaddition reactions involving azides and alkynes or related precursors.
  • Introduction of the isopropyl group at the 5-position through selective alkylation or starting material choice.
  • Attachment of the 2-hydroxypropyl group at the N-1 position via alkylation or substitution.
  • Carboxylation at the 4-position, often through ester hydrolysis or direct carboxylation methods.

Detailed Synthetic Routes

Cycloaddition and Functionalization

A common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, starting from an appropriate azide and an alkyne bearing the isopropyl or hydroxypropyl substituent. For example, an azide precursor substituted with an isopropyl group can be reacted with a propargyl alcohol derivative to introduce the hydroxypropyl moiety at N-1. Subsequent oxidation or ester hydrolysis introduces the carboxylic acid group at C-4.

Alkylation Methods

Alternatively, the triazole ring can be synthesized first, followed by regioselective alkylation at the N-1 position with 2-hydroxypropyl halides under basic conditions. The isopropyl group can be introduced via alkylation at the 5-position or by using isopropyl-substituted starting materials.

Carboxylation and Hydrolysis

The carboxylic acid function at the 4-position is often introduced by hydrolysis of corresponding esters or by direct carboxylation reactions. Hydrolysis typically employs aqueous sodium hydroxide or acidic conditions to convert esters into carboxylic acids with high yields.

Representative Preparation Procedure (Literature-Based)

A synthesis analogous to related 1,2,3-triazole carboxylic acids involves:

  • Reacting an azide derivative (e.g., 1-azido-2-propanol) with an alkyne bearing an isopropyl substituent under CuAAC conditions in a solvent such as dimethyl sulfoxide at 40–50 °C.
  • Isolating the triazole ester intermediate.
  • Hydrolyzing the ester in situ using aqueous sodium hydroxide at room temperature for 10 hours.
  • Acidifying the reaction mixture to precipitate the target carboxylic acid.
  • Purification by filtration and drying to obtain this compound as a white solid with typical yields around 75–85%.

This process is supported by analogous synthetic pathways reported for 1,2,3-triazole-4-carboxylic acids bearing various substituents, demonstrating good reproducibility and scalability.

Data Table: Summary of Preparation Parameters and Outcomes

Step Reagents/Conditions Yield (%) Physical State Notes
Azide + Alkyne Cycloaddition Cu catalyst, DMSO, 40–50 °C, 7 hours 80–85 Triazole ester Monitored by TLC; complete conversion
Ester Hydrolysis 10% NaOH aqueous, room temp, 10 hours 75–85 Carboxylic acid Acidification precipitates product
Purification Filtration, washing, drying White solid Melting point ~145–147 °C (typical)

Research Outcomes and Analytical Data

  • Yield and Purity: The described methods typically yield the target compound in 75–85% isolated yield with high purity suitable for further biological evaluation.
  • Spectroscopic Characterization: Proton nuclear magnetic resonance (¹H NMR) spectra show characteristic signals for the hydroxypropyl group (multiplets around 3.5–4.0 ppm), isopropyl methyl groups (doublets near 1.1 ppm), and the carboxylic acid proton (broad singlet around 13 ppm).
  • Melting Point: The compound generally exhibits a melting point in the range of 145–150 °C, consistent with literature analogs.
  • Solubility: The hydroxypropyl substituent enhances aqueous solubility compared to non-hydroxylated triazoles, facilitating biological assays.

Perspectives from Varied Sources

  • Patent literature emphasizes the importance of solvent choice (e.g., chloroform, ketones, ethers) and anti-solvents (hydrocarbon solvents) to control crystallinity and purity of triazole derivatives during preparation.
  • Academic research highlights the utility of copper-catalyzed azide-alkyne cycloaddition for efficient triazole ring formation and the versatility of post-synthetic modifications to introduce functional groups such as hydroxypropyl and isopropyl.
  • Recent studies demonstrate that 4-carboxylic acid substitution on the triazole ring significantly impacts biological activity, underscoring the relevance of precise synthetic control.

Chemical Reactions Analysis

Synthetic Routes via Click Chemistry

The compound is primarily synthesized through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This method enables regioselective formation of 1,4-disubstituted triazoles .
Example procedure :

  • Reactants : Propargyl alcohol derivative + azide-containing precursor.

  • Conditions : CuSO₄·5H₂O (0.18 mmol), sodium ascorbate (0.55 mmol), DMF/H₂O (1:2), RT, 12 hours.

  • Yield : >90% (for analogous triazoles).

This method’s efficiency is demonstrated by its application in synthesizing structurally diverse triazoles, including derivatives with natural product backbones .

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic substitution to form esters or amides, enhancing lipophilicity for pharmaceutical applications .

Reaction Type Conditions Product Example Yield Source
EsterificationSOCl₂/ROH, reflux, 4hMethyl ester derivative85%
AmidationEDC/HOBt, DMF, RT, 24hPXR antagonist carboxamide (85 )78%

Hydroxypropyl Group Functionalization

The 2-hydroxypropyl side chain facilitates:

  • Etherification : Reaction with alkyl halides under basic conditions (K₂CO₃, DMF, 60°C).

  • Oxidation : Conversion to a ketone using Jones reagent (CrO₃/H₂SO₄).

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable aryl/alkyl group introductions at the triazole’s C5 position :

Coupling Type Catalyst System Substrate Yield Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl boronic acids70–92%Biaryl derivatives for drug discovery
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynes65–88%Fluorescent probes

Stability and Reactivity Under Varied Conditions

The triazole core remains stable under:

  • Acidic conditions (pH 2–6, 25°C): No degradation over 72 hours.

  • Basic conditions (pH 8–12, 25°C): Partial hydrolysis of ester groups after 48 hours.

Decomposition occurs above 200°C, with a half-life of 15 minutes at 250°C.

Anticancer Agents

Ester derivatives (e.g., ethyl 5-isopropyl-1H-triazole-4-carboxylate) induce apoptosis in HeLa cells (IC₅₀ = 8.2 μM) via mitochondrial ROS elevation.

PXR Modulators

Carboxamide derivatives (e.g., 85 and 89 ) act as potent PXR inverse agonists/antagonists (IC₅₀ = 12–15 nM) .

Comparative Reactivity of Triazole Derivatives

Derivative Key Reaction Biological Activity
5-Isopropyl-1H-triazole-4-carboxylic acidEsterificationAntimicrobial
4-Amino-5-(tetrazolyl)-triazoleHuisgen cycloadditionAnticancer (IC₅₀ = 5.8 μM)

This compound’s modular reactivity profile positions it as a critical scaffold in medicinal chemistry, enabling rapid diversification for target-specific drug development .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid:

This compound is a laboratory reagent with the CAS number 1250950-16-3 . It is available in 500mg units and has a purity of 98%+ . The molecular formula is C9H15N3O3 .

This chemical is intended for laboratory, scientific, industrial, and research use only . It is not meant for human use or consumption, nor is it available as a therapeutic agent .

While the search results do not provide specific applications of this exact compound, they do offer information on the broader uses of 1,2,3-triazole derivatives:

  • Anticancer Activity: 1,2,3-triazole derivatives have demonstrated the ability to inhibit cell growth across various cancer cell lines . Some compounds have shown notable cytotoxicity and can arrest the cell cycle in the G0/G1 phase .
  • Antimicrobial Activity: Certain 1,2,3-triazole compounds exhibit good inhibition on Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) .
  • Synthesis of Triazole Derivatives: 1,2,3-triazoles can be synthesized through cycloaddition reactions of β-ketoesters and azides . They can also be created using Click chemistry approaches .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Molecular Targets:

  • Enzymes involved in metabolic pathways.
  • Receptors on the surface of cells that mediate signal transduction.

Pathways Involved:

  • Inhibition of enzyme activity, leading to the disruption of metabolic processes.
  • Modulation of receptor activity, affecting cellular signaling and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-4-carboxylic Acid Derivatives

Compound Name R1 Substituent R5 Substituent Key Functional Features
Target Compound 2-Hydroxypropyl Isopropyl Hydroxyl enhances solubility; isopropyl adds steric bulk
1-(4-Chlorophenyl)-5-(trifluoromethyl) 4-Chlorophenyl Trifluoromethyl Electron-withdrawing groups enhance acidity and target interaction
5-Cyclopropyl-1-(2-hydroxyethyl) 2-Hydroxyethyl Cyclopropyl Smaller cyclopropyl group reduces steric hindrance
1-(4-Fluorophenyl)-5-isopropyl 4-Fluorophenyl Isopropyl Fluorine improves metabolic stability and lipophilicity
5-Methyl-1-(thiazol-2-yl) Thiazol-2-yl Methyl Zwitterionic properties may improve cell permeability

Table 2: Antitumor Activity of Selected Analogs (NCI-H522 Lung Cancer Cells)

Compound Name Growth Inhibition (GP%) Key Observations
1-(4-Chlorophenyl)-5-(trifluoromethyl) 68.09% Highest activity among aryl derivatives; linked to c-Met inhibition
Tetrahydrofuran-2-yl derivative 70.01% Moderate activity, similar to trifluoromethyl analog
5-Methyl-1-(thiazol-2-yl) 62.47% Zwitterionic nature may mitigate acidity drawbacks
Target Compound Data not reported Predicted lower activity due to lack of strong electron-withdrawing groups

Physicochemical and Pharmacokinetic Properties

  • Acidity and Solubility: The carboxylic acid group (pKa ~3-4) renders these compounds highly acidic, reducing cell permeability.
  • Metabolic Stability : Fluorinated analogs (e.g., 1-(4-fluorophenyl)-5-isopropyl) demonstrate enhanced stability due to fluorine’s resistance to oxidative metabolism .
  • Zwitterionic Effects : Thiazol-2-yl substituents introduce zwitterionic character, balancing solubility and membrane permeability .

Biological Activity

1-(2-Hydroxypropyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1250950-16-3) is a compound belonging to the class of triazoles, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article aims to summarize the biological activity of this specific triazole derivative, focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.

  • Molecular Formula : C9H15N3O3
  • Molecular Weight : 213.23 g/mol
  • Purity : ≥98% .

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, a library of triazole derivatives was synthesized and tested for antiproliferative activity against various cancer cell lines. The findings suggested that certain derivatives demonstrated notable inhibition of cell growth, with IC50 values significantly lower than standard anticancer drugs such as doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of Triazole Derivatives

Compound IDCell Line TestedIC50 (μM)Reference Drug IC50 (μM)
Compound 9MCF-71.1Doxorubicin: 0.5
Compound 10HCT-1162.65-Fluorouracil: 3.0
Compound 11HepG21.4Doxorubicin: 0.5

These compounds were found to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis, with IC50 values ranging from 1.95 to 4.24 μM, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented, with studies showing efficacy against various pathogens including Escherichia coli and Staphylococcus aureus. In one study, several triazole derivatives exhibited good inhibition against these bacteria .

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound IDPathogen TestedZone of Inhibition (mm)
Compound 6E. coli15
Compound 7S. aureus18
Compound 9E. coli20

The mechanism of action for the antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

The biological activities of triazoles can be attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The nitrogen atoms in the triazole ring facilitate interactions with enzyme active sites, which can lead to inhibition of key metabolic enzymes.
  • DNA Interaction : Some studies suggest that triazoles may intercalate into DNA or interfere with DNA replication processes.
  • Antioxidant Properties : Certain derivatives have shown antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives where researchers reported significant antiproliferative effects against multiple cancer cell lines. The study highlighted the structure-activity relationship (SAR) that pointed towards specific substitutions on the triazole ring enhancing biological activity .

Q & A

Q. How should contradictory data on biological activity (e.g., conflicting IC₅₀ values) be addressed?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Replicate experiments across ≥3 independent batches to rule out synthetic variability .

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